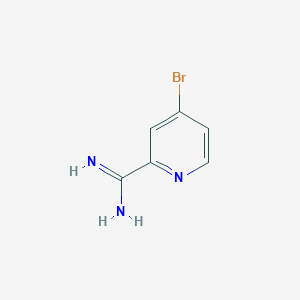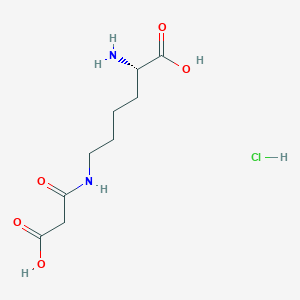
1,2,5,6-Tetrahydropyridine, 1-(2-thienylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiophene ring attached to a tetrahydropyridine moiety. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine typically involves the condensation of thiophene derivatives with tetrahydropyridine precursors. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Aplicaciones Científicas De Investigación
1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Timepidium Bromide: Used for its anticholinergic effects.
Uniqueness: 1-[(Thiophen-2-yl)methyl]-1,2,3,6-tetrahydropyridine stands out due to its unique combination of a thiophene ring and a tetrahydropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C10H13NS |
|---|---|
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H13NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h1-2,4-5,8H,3,6-7,9H2 |
Clave InChI |
HCPHOVCANSXLAU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1)CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(3,4,5-triethoxybenzamido)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B13512009.png)



![rel-(4aR,7aR)-Hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide hydrochloride](/img/structure/B13512024.png)




